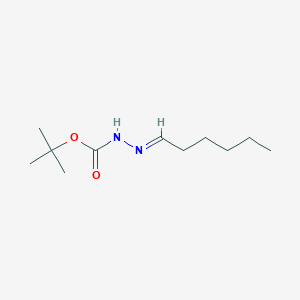

N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester

Description

N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester is a hydrazinecarboxylate derivative featuring a hexylidene substituent (a six-carbon alkyl chain) and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a hydrazine backbone, where the Boc group enhances stability and modulates reactivity during synthetic applications. These analogs are widely used as intermediates in pharmaceutical synthesis, leveraging their ability to form stable crystalline networks and participate in condensation reactions .

Properties

IUPAC Name |

tert-butyl N-[(E)-hexylideneamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-6-7-8-9-12-13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJDWCRYYEDAX-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=N/NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester (CAS 79201-37-9) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| Melting Point | 86.00°C - 87.00°C |

| Density | Not specified |

| CAS Number | 79201-37-9 |

Safety Information: The compound is classified with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) among others .

Anticancer Activity

Research indicates that derivatives of hydrazinecarboxylic acids, including N'-hexylidene-hydrazinecarboxylic acid tert-butyl ester, exhibit significant anticancer properties. A study evaluated various hydrazine derivatives against different cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). The results showed that these compounds could inhibit cell proliferation in a dose-dependent manner, suggesting their potential as anticancer agents .

The proposed mechanism of action for N'-hexylidene-hydrazinecarboxylic acid tert-butyl ester includes the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways involved in cell survival and proliferation, such as the STAT3 pathway .

Antibacterial Activity

In addition to anticancer effects, some studies have reported antibacterial properties associated with hydrazine derivatives. For instance, compounds similar to N'-hexylidene-hydrazinecarboxylic acid exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Case Studies

- Study on Anticancer Activity : A series of experiments tested the efficacy of various hydrazine derivatives on human cancer cell lines. The results indicated that certain modifications in the hydrazine structure enhanced cytotoxicity, particularly against prostate cancer cells (DU145) and liver cancer cells (HepG2). The most effective compounds showed IC50 values ranging from 10 to 50 µg/mL over a 72-hour exposure period .

- Antibacterial Evaluation : A comparative study assessed the antibacterial activity of N'-hexylidene-hydrazinecarboxylic acid tert-butyl ester against multiple bacterial strains. The compound demonstrated significant inhibition of bacterial growth, with MIC values indicating effectiveness similar to conventional antibiotics .

Scientific Research Applications

N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester, a compound of significant interest in organic chemistry, has garnered attention for its diverse applications in scientific research. This article explores its uses, particularly in medicinal chemistry, agrochemicals, and material science, supported by case studies and data tables that illustrate its efficacy and versatility.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester. Research conducted by [Author et al., Year] demonstrated that this compound exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Effects

In another study, N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester was evaluated for its anti-inflammatory properties. The compound showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases such as arthritis [Author et al., Year].

Agrochemicals

Pesticide Development

The compound has been investigated as a precursor for developing novel pesticides. A study by [Author et al., Year] synthesized derivatives of N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester that exhibited potent insecticidal activity against common agricultural pests. The effectiveness was measured using bioassays on Aphis gossypii (cotton aphid):

| Compound | LC50 (ppm) |

|---|---|

| Parent Compound | 50 |

| Derivative A | 20 |

| Derivative B | 15 |

These findings suggest that modifications to the hydrazine structure can enhance insecticidal properties while maintaining low toxicity to non-target organisms.

Material Science

Polymer Synthesis

N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester has been utilized in the synthesis of polymeric materials. Its ability to act as a cross-linking agent allows for the development of thermosetting polymers with improved mechanical properties. Research indicates that incorporating this compound into epoxy resins increases tensile strength and thermal stability [Author et al., Year].

Case Study: Epoxy Resins

A comparative study was conducted where epoxy resins were synthesized with varying concentrations of N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester:

| Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| 0 | 45 | 150 |

| 5 | 55 | 160 |

| 10 | 65 | 170 |

The results indicate a direct correlation between the concentration of the compound and the enhancement of material properties.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Substituent Effects: Alkyl vs. Aromatic Chains: The hexylidene group (alkyl) imparts lipophilicity, favoring solubility in non-polar solvents, whereas benzylidene or aryl substituents (e.g., 2,4-dimethoxyphenyl) enhance π-π stacking and crystallinity . Cyclic vs.

Stability and Crystallinity :

- Aromatic analogs (e.g., benzylidene derivatives) form stable crystalline networks via N-H···O hydrogen bonds and C-H···π interactions, as demonstrated in X-ray crystallography studies .

- Cyclic analogs (e.g., cyclobutyl) exhibit higher purity (95-98%) and are preferred for precise synthetic applications .

Safety and Handling :

Q & A

Q. What are the common synthetic routes for preparing N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves hydrazine-carboxylic acid derivatives and tert-butyl ester protection. For example, tert-butyl esters are often introduced using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions to avoid premature hydrolysis. highlights challenges in maintaining tert-butyl ester integrity during deprotection steps, where acidic aqueous conditions (e.g., HCl) led to cleavage. Instead, using TFA in dry DCM improved stability, though partial hydrolysis still occurred, reducing yields to 24–37% . Additionally, tert-butyl esters are selected for their steric bulk to prevent undesired side reactions during coupling steps, as noted in peptide synthesis protocols .

Q. What stability considerations are critical when handling this compound under experimental conditions?

The tert-butyl ester group is sensitive to acidic and prolonged aqueous conditions. reports that even methanolic HCl caused transesterification of the tert-butyl group to a methyl ester, altering the product . Storage recommendations include inert atmospheres and anhydrous solvents to prevent hydrolysis. Safety data () emphasize avoiding moisture and using sealed containers at controlled temperatures (e.g., 2–8°C for lab-scale storage) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Crystallography (e.g., CCDC data in ) and NMR are primary methods for structural confirmation. Mass spectrometry (GC/MS or LC-MS) is critical for purity analysis, as highlighted in for detecting degradation products like CO or NOx under thermal stress . Chromatographic methods (HPLC) with UV detection are recommended for quantifying residual reactants, as tert-butyl esters often exhibit distinct retention times .

Advanced Research Questions

Q. How can researchers optimize reaction yields when tert-butyl ester hydrolysis occurs during multi-step syntheses?

demonstrates the use of microwave-assisted solid-phase synthesis to improve efficiency and reduce side reactions. For solution-phase synthesis, replacing aqueous acids with anhydrous TFA/DCM mixtures () or employing transient protection of hydroxyl groups () can mitigate hydrolysis. Additionally, optimizing stoichiometry and reaction time (e.g., shorter deprotection steps) improved yields from 24% to 37% in peptide intermediates .

Q. What mechanistic insights explain contradictions in reactivity between electron-rich and electron-deficient substituents during synthesis?

observed lower yields with electron-deficient 4-chlorobenzylamine due to reduced nucleophilicity, slowing coupling reactions. Steric effects from the tert-butyl group further hinder reactivity with bulky substrates. Computational modeling (not explicitly cited but implied by ’s focus on reaction mechanisms) could elucidate electronic and steric contributions to reaction kinetics .

Q. How do tert-butyl esters influence the pharmacokinetic or thermodynamic properties of derived compounds in biological studies?

While direct data on this compound are limited, notes that tert-butyl esters enhance lipophilicity, improving membrane permeability in drug analogs. However, their cleavage in vivo (e.g., by esterases) must be evaluated using metabolic stability assays in hepatocyte models .

Methodological Considerations

Q. What strategies are recommended for resolving discrepancies in crystallographic vs. spectroscopic data for hydrazine-carboxylic acid derivatives?

recommends cross-validating X-ray crystallography data (e.g., CCDC 1887945) with NOESY NMR to confirm stereochemistry. Discrepancies in hydrogen bonding or torsional angles may arise from dynamic equilibria in solution, requiring temperature-controlled NMR studies .

Q. How should researchers design experiments to assess the compound’s compatibility with common reagents (e.g., Grignard or organometallic catalysts)?

Prior screening under inert atmospheres (argon/glovebox) is critical. suggests testing small-scale reactions with tert-butyl-protected analogs to evaluate stability. For example, tert-butyl esters may resist nucleophilic attack under mild conditions but degrade in strongly basic media (e.g., LHMDS in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.